molecular formula C16H14BrFN2O5S B2698431 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid CAS No. 1903242-25-0

5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

Cat. No.: B2698431
CAS No.: 1903242-25-0
M. Wt: 445.26
InChI Key: XVGMYYGBDRBRQN-UHFFFAOYSA-N
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Description

5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, including bromopyridine, pyrrolidine, sulfonyl, and fluorobenzoic acid moieties, each contributing to its unique chemical properties and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid typically involves multiple steps, each carefully controlled to ensure the desired product is obtained with high purity and yield. Key steps in the synthetic route may include:

  • The coupling of 3-bromopyridine with pyrrolidine through an appropriate linker.

  • The final incorporation of the fluorobenzoic acid moiety to complete the synthesis.

Reaction conditions such as temperature, solvent, and catalysts play crucial roles in each step, requiring precise optimization to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up these synthetic routes, with a focus on efficiency, cost-effectiveness, and sustainability. This might include continuous flow processes, the use of more environmentally friendly solvents, and recovery/recycling of reagents where possible.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, including but not limited to:

  • Substitution Reactions: Particularly on the bromopyridine and sulfonyl groups.

  • Oxidation and Reduction: Changes to the pyrrolidine ring or other functional groups.

  • Hydrolysis: Potentially affecting the sulfonyl or ester/amide linkages, if present.

Common Reagents and Conditions

Reagents such as nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and acidic or basic conditions for hydrolysis are commonly used. Conditions must be carefully controlled to target the specific functional group of interest without disturbing the rest of the molecule.

Major Products

The major products from these reactions depend on the nature of the transformation, such as bromine-substituted derivatives from nucleophilic substitution or modified sulfonyl compounds from oxidation/reduction processes.

Scientific Research Applications

The compound’s unique structure allows for a broad range of scientific research applications:

  • Chemistry: As a building block in organic synthesis for more complex molecules.

  • Biology: Potentially as a ligand for studying receptor interactions.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

  • Industry: Utilized in materials science for developing novel polymers or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid exerts its effects largely depends on its application:

  • Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biochemical pathways.

  • Chemical Reactivity: Acts as a functional reagent in organic synthesis through its reactive groups.

Comparison with Similar Compounds

Comparing this compound with structurally similar molecules can highlight its unique properties:

  • Similar Compounds: Compounds like 5-fluorobenzoic acid derivatives or pyrrolidine-sulfonyl analogs.

  • Unique Features: The combination of fluorine, bromopyridine, and sulfonyl-pyrrolidine moieties make it distinct, offering unique reactivity and potential biological activity.

Ultimately, 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is an intriguing molecule with diverse applications and a rich potential for further research and development.

Properties

IUPAC Name

5-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O5S/c17-13-2-1-6-19-15(13)25-10-5-7-20(9-10)26(23,24)11-3-4-14(18)12(8-11)16(21)22/h1-4,6,8,10H,5,7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGMYYGBDRBRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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